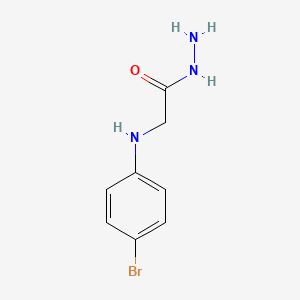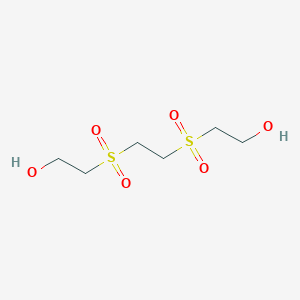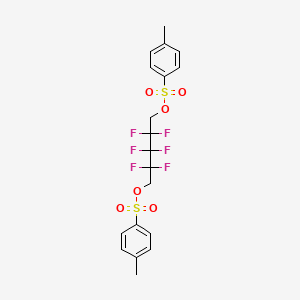![molecular formula C9H7BrN2O2 B1330587 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-15-3](/img/structure/B1330587.png)
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Descripción general
Descripción
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, also known as 6-bromo-2-imidazoleacetic acid (BIAA), is an organic compound belonging to the class of carboxylic acids and imidazoles. It is a white, crystalline powder that exhibits a wide range of biological activities and has been used in various scientific research applications.
Aplicaciones Científicas De Investigación
Chemistry and Properties
- Complex Compounds and Properties : A review of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) highlighted their preparation, properties, spectroscopic properties, structures, magnetic properties, biological and electrochemical activity. This review is crucial in identifying potential points of interest for further investigation in these compounds (Boča, Jameson, & Linert, 2011).
Biological Significance
- Optical Sensors : Pyrimidine derivatives, including the related 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, are recognized for their use in the synthesis of optical sensors and have a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for being utilized as sensing probes (Jindal & Kaur, 2021).
- Antiprotozoal and Anticancer Activities : The 2-alkynoic fatty acids, which include structures related to this compound, display a broad spectrum of activities including antimycobacterial, antifungal, anticancer, and pesticidal activities. They are noted particularly for their antiprotozoal activity against parasites like Leishmania donovani and Plasmodium falciparum, responsible for diseases such as visceral leishmaniasis and malaria. These compounds also show promise in the inhibition of DNA topoisomerase IB enzyme and are potential inhibitors of key enzymes in Plasmodium falciparum, suggesting a broad scope for medicinal use (Carballeira, 2013).
Optoelectronic Materials
- Optoelectronic Applications : Quinazoline and pyrimidine derivatives, closely related to this compound, are extensively studied for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials. These compounds are especially valued in the development of materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVUWIOSJBCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315683 | |
| Record name | (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59128-15-3 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59128-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 296228 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059128153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59128-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)











